(2,4-Dibromo-6-formylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dibromo-6-formylphenoxy)acetic acid is a chemical compound with the molecular formula C9H6Br2O4 and a molecular weight of 337.95 g/mol This compound is characterized by the presence of two bromine atoms, a formyl group, and a phenoxyacetic acid moiety
Preparation Methods
The synthesis of (2,4-Dibromo-6-formylphenoxy)acetic acid typically involves the bromination of a precursor compound followed by formylation and subsequent acetic acid substitution. The reaction conditions often include the use of bromine or bromine-containing reagents, formylating agents such as formic acid or formyl chloride, and acetic acid or its derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(2,4-Dibromo-6-formylphenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields (2,4-Dibromo-6-carboxyphenoxy)acetic acid, while reduction yields (2,4-Dibromo-6-hydroxyphenoxy)acetic acid.
Scientific Research Applications
(2,4-Dibromo-6-formylphenoxy)acetic acid has garnered attention in various fields of scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of (2,4-Dibromo-6-formylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the bromine atoms may enhance the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(2,4-Dibromo-6-formylphenoxy)acetic acid can be compared with other similar compounds, such as:
2-(4-bromo-2-formylphenoxy)acetic acid: This compound has a similar structure but with only one bromine atom, which may result in different chemical reactivity and applications.
2-Bromo-4,6-dimethylphenylamine, compound with acetic acid:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and a formyl group, which confer unique chemical and biological properties.
Biological Activity
(2,4-Dibromo-6-formylphenoxy)acetic acid is an organic compound with notable biological activities attributed to its unique structural features. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C9H6Br2O4
- Molecular Weight : Approximately 337.95 g/mol
- Melting Point : 190-192 °C
- Boiling Point : Approximately 396 °C
The presence of two bromine substituents and a formyl group enhances its reactivity and potential to interact with various biological molecules.
Synthesis
The synthesis of this compound typically involves the bromination of 4-formylphenoxyacetic acid under controlled conditions. The process ensures selective bromination at the 2 and 4 positions of the phenyl ring using bromine or bromine-containing reagents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study assessing various azomethine derivatives derived from similar compounds showed that several exhibited antibacterial effects comparable to standard antibiotics such as Ciprofloxacin against Staphylococcus aureus and Escherichia coli .
Compound | Antibacterial Activity |
---|---|
2a | Good activity |
2b | Good activity |
2e | Good activity |
2g | Good activity |
2h | Good activity |
The Minimum Inhibitory Concentration (MIC) for these compounds was found to be effective, with some derivatives showing MIC values similar to their Minimum Bactericidal Concentration (MBC) .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. Compounds structurally related to this acid have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. For instance, certain derivatives showed IC50 values ranging from 0.06 to 0.09μM, indicating potent anti-inflammatory activity .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their functions.
- Molecular Targeting : The formyl group may participate in biochemical reactions while the bromine atoms enhance binding affinity to target molecules.
Case Studies and Research Findings
- Antimicrobial Study : A series of azomethine derivatives synthesized from phenoxyacetic acids were tested for antibacterial activities, revealing that compounds with similar structures to this compound exhibited comparable efficacy against bacterial strains .
- Anti-inflammatory Research : Studies on related compounds indicated significant COX inhibition without adverse effects on stomach lining, suggesting a favorable safety profile for therapeutic applications in managing inflammation .
Properties
IUPAC Name |
2-(2,4-dibromo-6-formylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O4/c10-6-1-5(3-12)9(7(11)2-6)15-4-8(13)14/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCHNCWGIZOTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)OCC(=O)O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.